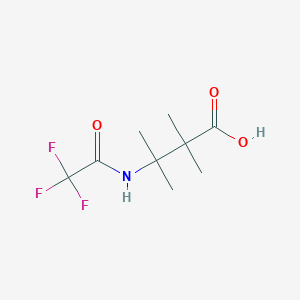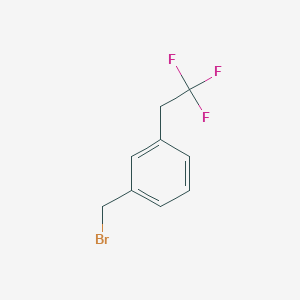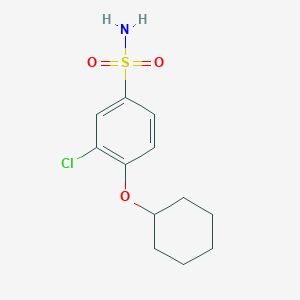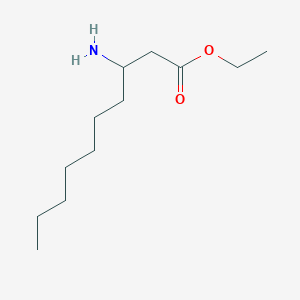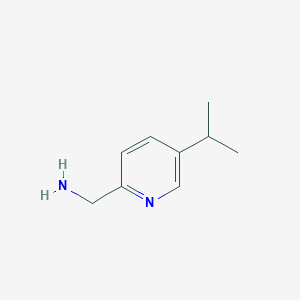![molecular formula C10H19ClN2O4 B13511793 3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride](/img/structure/B13511793.png)
3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride is a heterocyclic compound that belongs to the morpholine family. It is known for its unique structural features, which include a morpholine ring and a propanoic acid moiety. This compound is often used in biochemical research due to its ability to form hydrogen bonds and its potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride.
Attachment of the Propanoic Acid Moiety: The morpholine ring is then reacted with acrylonitrile to form a nitrile intermediate. This intermediate is subsequently hydrolyzed to yield the corresponding carboxylic acid.
Formation of the Final Compound: The carboxylic acid is then reacted with 3-chloropropanoic acid in the presence of a base, such as sodium hydroxide, to form the final product. The hydrochloride salt is obtained by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
化学反応の分析
Types of Reactions
3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the propanoic acid moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Substituted derivatives with various functional groups attached to the morpholine ring or propanoic acid moiety.
科学的研究の応用
3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
3-Morpholin-4-yl-propionic acid hydrochloride: Similar structure but lacks the oxopropyl group.
4-Morpholinobutyric acid hydrochloride: Contains a butyric acid moiety instead of propanoic acid.
N-(3-Morpholinopropyl)acetamide hydrochloride: Features an acetamide group instead of the oxopropyl group.
Uniqueness
3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride is unique due to its specific combination of the morpholine ring and the oxopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C10H19ClN2O4 |
|---|---|
分子量 |
266.72 g/mol |
IUPAC名 |
3-[(3-morpholin-4-yl-3-oxopropyl)amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H18N2O4.ClH/c13-9(12-5-7-16-8-6-12)1-3-11-4-2-10(14)15;/h11H,1-8H2,(H,14,15);1H |
InChIキー |
VUFAFJQUQNYEME-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)CCNCCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


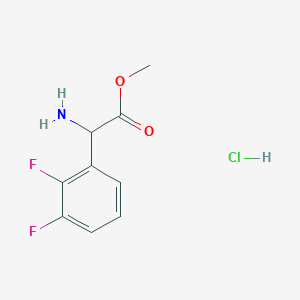
![Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13511717.png)
![(1S,2R,10S,11S,12R)-N-(3,4-dimethylphenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13511723.png)

![5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol](/img/structure/B13511732.png)
![1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13511748.png)
![N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B13511753.png)
![3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13511755.png)
![rac-2-[(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl]acetic acid](/img/structure/B13511762.png)
